molecular formula C10H8BrNO3 B1415637 Methyl 3-bromo-4-cyano-5-methoxybenzoate CAS No. 1805528-41-9

Methyl 3-bromo-4-cyano-5-methoxybenzoate

Cat. No. B1415637
M. Wt: 270.08 g/mol
InChI Key: XREOXBPKRLREIU-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-cyano-5-methoxybenzoate” is a theoretical organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), a bromo group at the 3rd position, a cyano group at the 4th position, and a methoxy group at the 5th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating double bonds. The bromo, cyano, and methoxy groups would be attached to this ring at the 3rd, 4th, and 5th positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .

properties

IUPAC Name

methyl 3-bromo-4-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-4-6(10(13)15-2)3-8(11)7(9)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREOXBPKRLREIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-cyano-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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